![molecular formula C14H12BrNO4S B3140276 Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate CAS No. 477871-60-6](/img/structure/B3140276.png)
Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate
Overview
Description
“Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 371.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H13BrNO4S/c1-19-11-7-10 (9 (15)6-8 (11)14 (18)20-2)16-13 (17)12-4-3-5-21-12/h3-7,21H,1-2H3, (H,16,17)
. This indicates that the compound has a complex structure with multiple functional groups, including a bromo group, a methoxy group, a carboxylate group, and a thiophene ring. Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . The exact physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Scientific Research Applications
Antibacterial Properties
Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate exhibits antibacterial activity against several strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . Researchers have explored its potential as a novel antibacterial agent.
Anticancer Potential
a. Lung Cancer Target (ERK2) Inhibition: Molecular docking studies against extracellular signal-regulated kinase 2 (ERK2) have revealed interactions between this compound and the target cells . ERK2 plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy.
b. Cervical Cancer Target (FGFR2) Inhibition: Additionally, Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate has been evaluated against fibroblast growth factor receptor 2 (FGFR2) using molecular docking. FGFR2 is implicated in cervical cancer progression, and inhibiting its activity could be therapeutically relevant .
Crystallography Insights
The compound’s crystal structures have been characterized by single crystal X-ray diffraction. It displays a trans configuration with respect to the C=N double bonds. Hydrogen bonds and weak π•••π interactions stabilize the crystal structures .
Industrial Process Scale-Up
While not directly related to its biological applications, there’s a practical industrial process scale-up for a related compound, 5-bromo-2-chloro-4- . This highlights the compound’s relevance in synthetic chemistry and process optimization.
Quinoline Derivatives Synthesis
Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate belongs to the quinoline family. Researchers have synthesized 4-hydroxy-2-quinolones, which share structural similarities, and explored their reactivity and biological properties .
Safety and Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it in a locked up area .
properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-(thiophene-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-19-11-7-10(9(15)6-8(11)14(18)20-2)16-13(17)12-4-3-5-21-12/h3-7H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFGLVXGTJHSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181599 | |
Record name | Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzenecarboxylate | |
CAS RN |
477871-60-6 | |
Record name | Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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